N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, substituted with a carboxamide group and a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: 3,4-dimethoxyphenyl ethylamine and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Coupling Reaction: The carboxylic acid is activated using a coupling reagent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature with continuous stirring for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors such as alpha7 nicotinic acetylcholine receptors (alpha7nAChR), which are involved in cognitive functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the chromene core.
3,4-Dimethoxyphenethylamine: A simpler structure with potential neurotoxic effects.
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethoxyphenyl ethyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21NO5/c1-13-4-6-15-16(23)12-20(27-18(15)10-13)21(24)22-9-8-14-5-7-17(25-2)19(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24) |
InChI Key |
FVZZMGQIEPGVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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